molecular formula C22H30N2O5S B2557878 methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate CAS No. 1181471-97-5

methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate

Cat. No. B2557878
CAS RN: 1181471-97-5
M. Wt: 434.55
InChI Key: XOLPHTRHLGQITO-UHFFFAOYSA-N
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Description

Methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C22H30N2O5S and its molecular weight is 434.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate, due to its complex structure, may be involved in various synthesis and chemical reactions important for creating novel compounds. For instance, compounds with similar structures have been utilized in the synthesis of conformationally constrained tryptophan derivatives, which are crucial for peptide and peptoid conformation elucidation studies. These derivatives limit the conformational flexibility of the side chain while leaving amine and carboxylic acid groups free for further derivatization, making them valuable tools in the study of peptide structure and function (Horwell et al., 1994).

Mechanistic Insights in Organic Chemistry

The study of compounds with similar complex structures provides significant mechanistic insights into organic reactions. For example, the cyclization of certain cyclohexylidene derivatives to form complex structures offers a pathway to various octahydrophenanthrene derivatives. Such reactions not only enrich the arsenal of synthetic organic chemistry but also shed light on the mechanisms underlying cyclization processes, thereby contributing to the development of novel synthetic methodologies (Wilamowski et al., 1995).

Anticonvulsant Properties and Molecular Structure Analysis

Compounds with structures resembling this compound have been analyzed for their anticonvulsant properties. The crystal structures of such anticonvulsant enaminones have been determined, revealing how the cyclohexene rings adopt specific conformations and interact with other molecular fragments. Understanding these structural aspects can be pivotal in designing more effective anticonvulsant drugs (Kubicki et al., 2000).

Stereochemical Considerations in Organic Synthesis

The stereochemical outcomes of reactions involving similar compounds are of great interest in organic synthesis. For instance, the stereoselective cyclization assisted by sulfenyl groups demonstrates how the stereochemistry of reactions can be influenced by factors like the bulkiness of substituents or the rigidity of the substrate. Such studies are essential for the development of stereoselective synthetic strategies, which are crucial in the synthesis of biologically active compounds (Liu et al., 1993).

properties

IUPAC Name

methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-29-21(26)22(13-6-3-7-14-22)23-20(25)19-10-15-24(16-11-19)30(27,28)17-12-18-8-4-2-5-9-18/h2,4-5,8-9,12,17,19H,3,6-7,10-11,13-16H2,1H3,(H,23,25)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLPHTRHLGQITO-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1(CCCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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